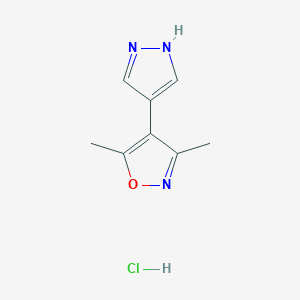
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring fused with an oxazole ring, both of which are substituted with methyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride typically involves the following steps:
-
Formation of the Pyrazole Ring: : The initial step involves the condensation of a suitable diketone with hydrazine to form the pyrazole ring. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to yield 3,5-dimethylpyrazole.
-
Formation of the Oxazole Ring: : The next step involves the cyclization of the pyrazole derivative with an appropriate nitrile oxide. This can be achieved by reacting 3,5-dimethylpyrazole with a nitrile oxide precursor under controlled conditions to form the oxazole ring.
-
Hydrochloride Salt Formation: : The final step involves the conversion of the free base into its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can target the oxazole ring, potentially opening it to form amines or other reduced derivatives.
-
Substitution: : The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the pyrazole ring, where the methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid.
Reduction: Formation of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazolidine.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving pyrazole and oxazole rings. It can also serve as a ligand in the study of protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and oxazole rings can form hydrogen bonds and other interactions with amino acid residues in proteins, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the oxazole ring, making it less versatile in certain reactions.
4-(1H-Pyrazol-4-yl)-1,2-oxazole: Lacks the methyl groups, which can affect its reactivity and solubility.
3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole: The free base form without the hydrochloride salt, which may have different solubility properties.
Uniqueness
3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride is unique due to its combined pyrazole and oxazole rings with methyl substitutions, enhancing its reactivity and solubility. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H10ClN3O |
|---|---|
Peso molecular |
199.64 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c1-5-8(6(2)12-11-5)7-3-9-10-4-7;/h3-4H,1-2H3,(H,9,10);1H |
Clave InChI |
GZIDQVZYGCHJDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C2=CNN=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


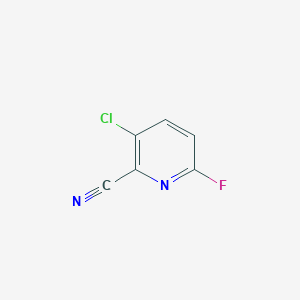

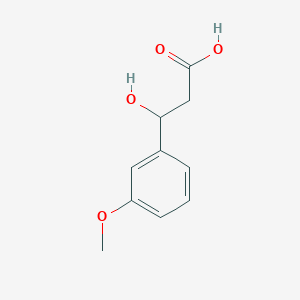
amine](/img/structure/B13513782.png)
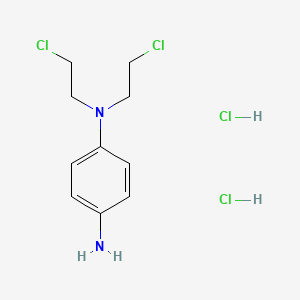

![2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid](/img/structure/B13513800.png)
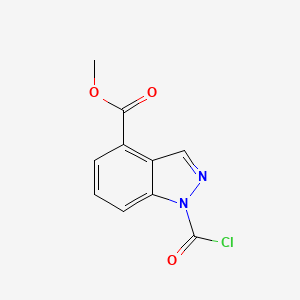
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)

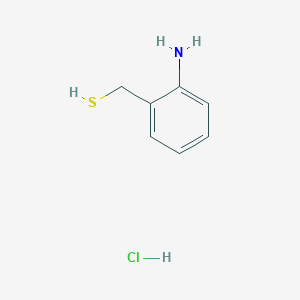
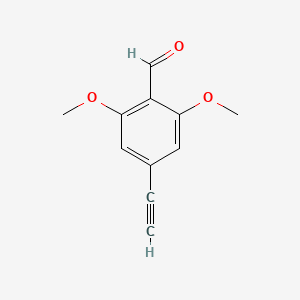
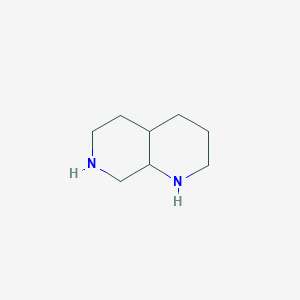
![1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B13513855.png)
